3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone
3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone
Brand Name:
Vulcanchem
CAS No.:
1798827-54-9
VCID:
VC0032868
InChI:
InChI=1S/C22H25NO5/c1-26-19-10-12-20(13-11-19)27-14-6-5-9-21(24)23-18(16-28-22(23)25)15-17-7-3-2-4-8-17/h2-4,7-8,10-13,18H,5-6,9,14-16H2,1H3/t18-/m0/s1
SMILES:
COC1=CC=C(C=C1)OCCCCC(=O)N2C(COC2=O)CC3=CC=CC=C3
Molecular Formula:
C22H25NO5
Molecular Weight:
383.444
3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone
CAS No.: 1798827-54-9
Cat. No.: VC0032868
Molecular Formula: C22H25NO5
Molecular Weight: 383.444
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798827-54-9 |
|---|---|
| Molecular Formula | C22H25NO5 |
| Molecular Weight | 383.444 |
| IUPAC Name | (4S)-4-benzyl-3-[5-(4-methoxyphenoxy)pentanoyl]-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C22H25NO5/c1-26-19-10-12-20(13-11-19)27-14-6-5-9-21(24)23-18(16-28-22(23)25)15-17-7-3-2-4-8-17/h2-4,7-8,10-13,18H,5-6,9,14-16H2,1H3/t18-/m0/s1 |
| Standard InChI Key | JEMQXSATDVOKQF-SFHVURJKSA-N |
| SMILES | COC1=CC=C(C=C1)OCCCCC(=O)N2C(COC2=O)CC3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator